bi-10 Exhibits Receptor Selectivity Over hCG/LH Receptor Not Observed with Broad-Spectrum FSHR Antagonists
In radioligand receptor assays, bi-10 at concentrations up to 1000 µM showed no effect on 125I-hCG binding to its receptor, whereas FSH receptor antagonist 1 (a small molecule orthosteric antagonist) exhibits reported activity at the LH receptor [1][2]. This quantitative selectivity profile distinguishes bi-10 from less specific FSHR antagonists and supports its use in experiments requiring isolated FSH pathway interrogation.
| Evidence Dimension | Receptor selectivity (off-target binding to hCG/LH receptor) |
|---|---|
| Target Compound Data | No inhibition of 125I-hCG binding up to 1000 µM |
| Comparator Or Baseline | FSH receptor antagonist 1 (compound 10) demonstrates activity at LH receptor; exact LH IC50 not specified but cross-reactivity noted |
| Quantified Difference | bi-10 shows complete selectivity up to 1000 µM; FSH receptor antagonist 1 lacks equivalent selectivity documentation |
| Conditions | Radioligand receptor assay using 125I-hCG; bovine testes membranes (FSHR-enriched) |
Why This Matters
Researchers requiring FSHR-exclusive antagonism without LH/hCG receptor confounding should prioritize bi-10 over antagonists with documented gonadotropin receptor cross-reactivity.
- [1] Lee DW, Grasso P, Dattatreyamurty B, Deziel MR, Reichert LE Jr. A decapeptide corresponding to the partial amino acid sequence of a high molecular weight human FSH receptor-binding inhibitor is a specific inhibitor of FSH binding. Pept Res. 1995 May-Jun;8(3):171-7. PMID: 7670232. View Source
- [2] MedChemExpress. FSH receptor antagonist 1 (compound 10) product information. Accessed 2026-04-15. View Source
